1-Chlorobenzo[4,5]thieno[2,3-c]pyridine
Description
Properties
CAS No. |
887579-83-1 |
|---|---|
Molecular Formula |
C11H6ClNS |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
1-chloro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H |
InChI Key |
DQYDBGLWHQIEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Recent studies have highlighted the potential of thienopyridine derivatives, including 1-chlorobenzo[4,5]thieno[2,3-c]pyridine, in targeting various cancer types. For instance, derivatives have shown efficacy against triple-negative breast cancer cells with nanomolar potency, indicating their potential as chemotherapeutic agents .
- Inhibition of Tankyrase Enzymes : The compound has been explored for its ability to inhibit tankyrase enzymes, which are implicated in cancer cell proliferation and Wnt signaling pathways. A related scaffold demonstrated high selectivity and potency against tankyrase-1 and tankyrase-2, suggesting that modifications to the thieno structure could enhance its inhibitory effects .
- Antimicrobial Properties : Thienopyridine derivatives are known for their antimicrobial activities. Research indicates that they can act against various pathogens, which positions them as potential candidates for developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound typically involves several advanced organic chemistry techniques:
- Scaffold Hopping : This approach has been utilized to develop new derivatives with enhanced biological activity. By modifying the core structure through scaffold hopping strategies, researchers can identify compounds with improved selectivity and potency against specific biological targets .
- Reflux Conditions : The synthesis often employs reflux conditions with specific reagents such as chloroacetyl chlorides and sodium ethoxide to facilitate the formation of thienopyridine derivatives. This method has proven effective in generating a variety of functionalized compounds suitable for further biological evaluation .
Industrial Applications
Beyond pharmacological uses, this compound also finds applications in industry:
- Dyes and Pigments : Thienopyridines can serve as intermediates in the production of dyes and pigments due to their unique structural properties that allow for vibrant coloration. Their incorporation into industrial formulations can enhance the stability and performance of dyes used in textiles and coatings .
- Lubricants : The compound has been investigated for its potential use as an additive in lubricating oils. Incorporating thienopyridines can improve the lubricating properties and provide enhanced protection under extreme pressure conditions .
| Compound Name | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Tankyrase-1 | 21 | High |
| This compound | Tankyrase-2 | 29 | High |
| Thienopyridine Derivative A | Breast Cancer Cells | <10 | Moderate |
| Thienopyridine Derivative B | Antimicrobial Activity | N/A | Low |
Case Study: Inhibition of Cancer Stem Cells
A study focused on the effects of thienopyridine derivatives on cancer stem cells (CSCs) demonstrated that treatment with these compounds significantly reduced CSC populations in breast cancer cell lines. The results indicated a decrease in specific glycosphingolipid markers associated with CSCs, suggesting a mechanism by which these compounds could prevent tumor recurrence and metastasis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives
Tinoridine Hydrochloride, a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, features a saturated six-membered ring and substituents (benzyl, ethoxycarbonyl) at positions 3 and 4. Unlike the fully aromatic 1-chlorobenzo[4,5]thieno[2,3-c]pyridine, the saturated ring reduces planarity, decreasing π-conjugation and altering pharmacokinetic properties (e.g., increased solubility). Tinoridine exhibits rapid absorption and potent anti-inflammatory/analgesic activity, attributed to its ethoxycarbonyl group .
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines differ in the fusion position of the thiophene and pyridine rings (Figure 2). For example, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines () demonstrate antimicrobial and anticancer activities due to their pyrimidine-fused systems.
Thieno[3,2-c]pyridine-Based Kinase Inhibitors
Thieno[3,2-c]pyridine ureas (e.g., kinase inhibitors in ) incorporate urea moieties that enhance hydrogen bonding with enzymatic targets. The chloro substituent in this compound may similarly modulate electron density, influencing binding affinity, though its larger fused benzo ring could sterically hinder interactions compared to simpler analogs .
Physicochemical Properties
Key differences in solubility, stability, and spectral characteristics arise from structural variations:
The benzo fusion in the target compound increases LogP, suggesting higher lipophilicity and possibly improved blood-brain barrier penetration compared to non-benzo analogs.
Antimicrobial and Anticancer Activity
Thieno[2,3-b]pyridine derivatives (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidines) exhibit IC₅₀ values of 1–10 µM against bacterial strains like S. aureus and E. coli . However, its bulky structure could reduce bioavailability compared to smaller derivatives like 4-chloropyrimidine 15 ().
Anti-Inflammatory and Analgesic Effects
Tinoridine Hydrochloride shows 2-fold greater analgesic potency than aspirin due to its ethoxycarbonyl group . The absence of such functional groups in this compound suggests divergent therapeutic applications, possibly favoring antitumor activity via intercalation or kinase modulation .
Preparation Methods
Copper-Mediated Cyclization Mechanism
The copper catalyst facilitates single-electron transfer (SET), reducing the nitro group to an amine, which undergoes cyclodehydration with sulfur to form the thieno ring. Competing pathways, such as over-reduction to aniline derivatives, are suppressed by maintaining stoichiometric sulfur excess.
Acid Chloride Stability in DMAP Reactions
DMAP stabilizes the acyl chloride intermediate via transient N-acylpyridinium salt formation, preventing hydrolysis even in mildly polar solvents like heptane. This stabilization is critical for achieving high cyclization yields.
Tetrazole Coupling Challenges
During amination, residual thionyl chloride can protonate 5-aminotetrazole, reducing nucleophilicity. Triethylamine scavenges HCl, maintaining reaction efficacy.
Industrial-Scale Adaptations and Process Optimization
Large-scale synthesis (e.g., 12 L batches) employs continuous distillation to remove heptane, concentrating the product before crystallization. Key adaptations include:
Q & A
Q. What are the standard synthetic routes for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine?
The compound is typically synthesized via multistep reactions involving palladium-mediated cross-coupling or Thorpe-Ziegler cyclization (used for analogous thieno-pyridines). For example, derivatives like benzo[4,5]thieno[2,3-c]pyridine are synthesized using α- and γ-activated chloropyridines as precursors, followed by cyclization under controlled conditions . Key reagents include n-BuLi in THF for deprotonation and POCl₃ for chlorination steps. Reaction optimization often requires inert atmospheres (e.g., argon) to prevent side reactions .
Q. How is this compound characterized spectroscopically?
Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry . For example, NMR signals for aromatic protons in thieno-pyridine derivatives appear in the range of δ 7.2–8.5 ppm, while the chlorine substituent induces distinct splitting patterns. X-ray crystallography (as seen in related compounds like 7-chloro-4-(2,5-dichlorophenyl)thieno[2,3-c]pyridine) resolves bond angles (e.g., C–S–C ≈ 92°) and confirms regiochemistry .
Q. What safety protocols are critical during handling?
Due to its reactivity and potential toxicity:
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation .
- Handling : Use spark-proof tools, anti-static equipment, and avoid contact with water (risk of violent reactions) .
- Exposure response : For skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?
Docking studies (e.g., AutoDock Vina) evaluate binding affinities to biological targets. For example, thieno-pyridines show inhibition of tyrosine kinases (e.g., Lck) and ubiquitin hydrolases via π-π stacking and halogen bonding. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing electrophilic sites at the chlorine atom and electron-rich thiophene ring .
Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?
Conflicting NMR signals (e.g., overlapping aromatic peaks) are addressed by:
Q. How does the chlorine substituent influence biological activity in thieno-pyridine derivatives?
Chlorine enhances lipophilicity (logP) and target binding via halogen bonding. For instance, 4-chloro-tetrahydrobenzo[4,5]thieno[2,3-d]pyridines exhibit anticancer activity (IC₅₀ = 1.2–8.7 µM) by intercalating DNA or inhibiting topoisomerases. Comparative studies show that dechlorinated analogs lose >50% potency, highlighting the chlorine’s role .
Q. What are the challenges in scaling up synthesis for pharmacological studies?
Key issues include:
- Low yields in cyclization steps (e.g., 50–60% in Gewald reactions), requiring solvent optimization (e.g., DMSO/acetic acid mixtures) .
- Purification difficulties due to byproducts; column chromatography with gradient elution (hexane/EtOAc) is often necessary .
- Regioselectivity control in electrophilic substitutions, mitigated by steric directing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
